Amycolatopsin C
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Overview
Description
Amycolatopsin C is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494. This compound, along with Amycolatopsin A and B, exhibits significant antimycobacterial activity, particularly against Mycobacterium bovis and Mycobacterium tuberculosis . This compound is part of a rare class of secondary metabolites closely related to apoptolidins and ammocidins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amycolatopsin C is typically obtained through fermentation of the Amycolatopsis sp. MST-108494 strain. The fermentation process involves optimizing media conditions to enhance the production of this secondary metabolite . The compound is then extracted and purified using chemical fractionation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, the compound is isolated and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Amycolatopsin C undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups enhances its antimycobacterial properties.
Hydrolysis: Hydrolysis of the disaccharide moiety reduces cytotoxicity towards mammalian cells.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to cleave the disaccharide moiety.
Major Products Formed
Scientific Research Applications
Amycolatopsin C has several scientific research applications:
Mechanism of Action
Amycolatopsin C exerts its effects by inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Amycolatopsin C is closely related to other glycosylated polyketides such as apoptolidins and ammocidins . These compounds share similar structural features and biological activities but differ in their glycosylation patterns and specific hydroxylation sites . The unique hydroxylation of this compound enhances its antimycobacterial properties while reducing cytotoxicity compared to its analogs .
List of Similar Compounds
- Apoptolidins
- Ammocidins
- Rifamycin glycosides
Properties
Molecular Formula |
C47H76O17 |
---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |
InChI Key |
VTVRDHRYRTVEOZ-HFPDYHEDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
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